Home > Products > Building Blocks P10380 > 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine - 133240-06-9

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Catalog Number: EVT-339995
CAS Number: 133240-06-9
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[4,5-b]pyridine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among these derivatives, 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has been identified as a key intermediate in the synthesis of various therapeutic agents, particularly angiotensin II receptor antagonists7. The imidazo[4,5-b]pyridine scaffold is recognized for its "drug-likeness" and has been incorporated into a range of marketed pharmaceuticals5. This comprehensive analysis will explore the mechanism of action and applications of this compound across different fields, drawing on the latest research findings.

Applications in Various Fields

Antiulcer Agents

Imidazo[4,5-b]pyridine derivatives have been synthesized as potential antiulcer agents, with some compounds showing cytoprotective properties in preclinical models1 9. These compounds may offer a new approach to treating ulcerative conditions without relying on histamine (H2) receptor antagonists or prostaglandin analogues1.

Antitubercular Activity

The design and synthesis of imidazo[4,5-b]pyridine derivatives have also been directed towards combating tuberculosis. Certain derivatives containing various amine moieties have exhibited excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains4.

Antiviral Agents

In the field of antiviral therapy, imidazo[4,5-b]pyridine derivatives have been evaluated for their efficacy against hepatitis B virus (HBV). Some compounds have shown a very interesting profile, with the most promising derivatives reducing secreted HBV rcDNA and affecting other viral components6.

Antihypertensive Agents

The synthesis of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has been optimized for industrial-scale production, highlighting its importance as an intermediate for potent angiotensin II receptor antagonists, which are used in the treatment of hypertension7.

Anticancer Agents

Novel tetracyclic imidazo[4,5-b]pyridine derivatives have been designed with antiproliferative activity against human cancer cells. Some of these compounds have shown cytostatic effects in the submicromolar range, with potential interactions with DNA and RNA suggesting that these nucleic acids could be cellular targets10.

2-Amino-4,6-dimethyl-3-nitropyridine (6)

  • Compound Description: 2-Amino-4,6-dimethyl-3-nitropyridine is a crucial intermediate in the synthesis of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine. It is prepared from 1,1-bis(methylthio)-2-nitroethene. []
  • Relevance: This compound shares the core pyridine ring with the target, 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine. The presence of the amino and nitro groups at positions 2 and 3, respectively, in this intermediate are essential for forming the imidazole ring during the synthesis of the target compound. []

5,7-Dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5yl)[1,1']-biphenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine (L-158,809)

  • Compound Description: L-158,809 is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 receptor (AT1). It exhibits a long duration of action exceeding 6 hours and demonstrates antihypertensive efficacy in animal models. [, ]
  • Relevance: This compound represents a further elaboration of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine, showcasing its utility as a building block for pharmaceuticals. The key structural difference lies in the addition of a complex substituent at the 3-position of the imidazo[4,5-b]pyridine core, which is responsible for its interaction with the AT1 receptor. [, ]

N-[[4'-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-4-methoxybenzamide

  • Compound Description: This compound has no reported biological activity in the provided abstracts. []
  • Relevance: This compound is structurally similar to L-158,809 and also builds upon the 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine scaffold. The primary difference lies in the sulfonylbenzamide substituent at the 3-position of the imidazo[4,5-b]pyridine core, instead of the tetrazole-biphenyl group in L-158,809. []

N-[[4'-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-benzamide ([11C]MK-996)

  • Compound Description: [11C]MK-996 is a radiolabeled analog of a potent and selective angiotensin II AT1 receptor antagonist. []
  • Relevance: Similar to the previous two compounds, [11C]MK-996 shares the 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine core structure. The variation lies in the substitution at the benzamide moiety, where the methoxy group is absent in [11C]MK-996. The radiolabeling makes this compound valuable for studying the AT1 receptor in vivo. []

5,7-Dimethyl-2-ethyl-3-[[4-[2(n-butyloxycarbonylsulfonamido)-5-isobutyl-3-thienyl]phenyl]methyl]-imadazo[4,5-b]pyridine (L-162,313)

  • Compound Description: L-162,313 is notable for being the first reported nonpeptide angiotensin II receptor agonist. It exerts a long-lasting pressor effect in rats. Its activity is blocked by angiotensin II receptor antagonists but not by angiotensin-converting enzyme inhibitors. []
  • Relevance: This compound exemplifies another modification of the 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine core, demonstrating its versatility in drug design. The substitution at the 3-position with a complex group containing a thienylphenylmethyl moiety is crucial for its agonist activity at the angiotensin II receptor. []

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1)

  • Compound Description: This compound serves as a versatile building block for creating a diverse library of imidazo[4,5-b]pyridine derivatives. []
  • Relevance: While lacking the 2-ethyl and 5,7-dimethyl substituents of the target compound, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine retains the fundamental imidazo[4,5-b]pyridine core. It serves as a simplified analog highlighting the importance of the core structure in potential antimicrobial agents. The bromine substituent allows for further modifications and explorations of structure-activity relationships. []
  • Compound Description: These compounds are two series of imidazo[4,5-b]pyridine derivatives synthesized from 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile. []
  • Relevance: These compounds highlight the diversity possible within the imidazo[4,5-b]pyridine class while maintaining structural similarities to 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine. The variations in the substituents at the 3, 5, 6, and 7 positions contribute to different physicochemical properties and potential biological activities. []

1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1H-pyrrol-2-yl)diazenes (4,5)

  • Compound Description: This series of compounds, containing a diazene linker, was synthesized from 3H-imidazo[4,5-b]pyridine-2-amine and acetylacetone, followed by reactions with hydrazine derivatives. []
  • Relevance: These derivatives emphasize the potential for modifying the 2-position of the imidazo[4,5-b]pyridine core. The presence of the diazene linker and the pyrrole ring introduces new functionalities and potential for biological interactions that differ from 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine. []
Synthesis Analysis

Synthetic Routes

The synthesis of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine typically involves several key steps:

  1. Reduction of Precursors: The synthesis often begins with the reduction of 2-amino-3-nitropyridine derivatives to yield the corresponding diaminopyridine.
  2. Condensation Reaction: The diaminopyridine is then condensed with an appropriate carboxylic acid in polyphosphoric acid to form the imidazo compound.

Technical Parameters

  • Reaction Conditions: The condensation reaction usually requires controlled temperatures and specific molar ratios to optimize yield and purity.
  • Purification: Post-reaction purification is commonly achieved through silica gel column chromatography to isolate the desired product in high purity .
Molecular Structure Analysis

The molecular structure of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine can be described as follows:

  • Core Structure: The compound consists of a fused imidazole and pyridine ring system.
  • Substituents: It has ethyl and dimethyl groups at specific positions on the rings that influence its chemical properties and biological activity.

Structural Data

  • Molecular Geometry: The geometry around the nitrogen atoms in the imidazole ring contributes to its reactivity.
  • Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine can participate in various chemical reactions:

  1. Oxidation: This involves introducing oxygen functionalities using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as palladium on carbon.
  3. Substitution Reactions: Nucleophilic substitution reactions are common, particularly with halogenated derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are frequently used.
  • Catalysts for Reduction: Palladium on carbon is a standard catalyst for hydrogenation processes.
  • Substitution Agents: Sodium hydride and alkyl halides are typical reagents for substitution reactions .
Mechanism of Action

The mechanism of action for 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine primarily involves its interaction with angiotensin II receptors. By blocking these receptors, the compound can inhibit vasoconstriction and promote vasodilation, leading to lower blood pressure levels.

Relevant Data

Studies have shown that compounds within this class exhibit significant binding affinity for angiotensin II receptors, which is critical for their therapeutic efficacy in treating hypertension .

Physical and Chemical Properties Analysis

Analytical Data

Spectroscopic methods such as NMR provide detailed insights into the compound's structure and purity. For instance:

  • 1H^{1}H NMR spectra reveal distinct chemical shifts corresponding to different protons within the molecule.
  • Mass spectrometry confirms molecular weight and fragmentation patterns relevant to structural elucidation .
Applications

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine finds various applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic uses.
  2. Biological Studies: Investigated for antiviral, antimicrobial, and cytotoxic activities.
  3. Pharmaceutical Development: Its role as an angiotensin II receptor antagonist positions it as a candidate for developing antihypertensive medications.

The ongoing research into this compound continues to explore its full potential in various therapeutic areas .

Introduction to the Imidazo[4,5-b]pyridine Scaffold

Structural and Functional Significance in Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold represents a privileged nitrogen-containing heterocyclic system in drug discovery, characterized by a fused bicyclic structure that incorporates a pyridine ring annulated with an imidazole moiety at its [4,5-b] bonds. This architecture confers distinct electronic properties and versatile hydrogen-bonding capabilities, enabling diverse interactions with biological targets. The scaffold’s core nitrogen atoms serve as both hydrogen bond acceptors (N1) and donors (N-H at the 1-position), while the carbon atoms at the 2-, 5-, 6-, and 7-positions offer sites for functionalization to modulate physicochemical properties and target affinity [1] [7].

A critical feature underpinning its broad therapeutic relevance is its structural isomorphism with purines. This bioisosterism allows imidazo[4,5-b]pyridine derivatives to mimic endogenous purine-based molecules, facilitating interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. This mimicry is exemplified in kinase inhibition, where derivatives occupy adenosine triphosphate (ATP)-binding sites through hinge-binding interactions [1] [3]. The scaffold’s planar aromatic system further enables π-stacking interactions with aromatic residues in target proteins, enhancing binding affinity [5] [7].

Table 1: Key Structural Features and Functional Implications of Imidazo[4,5-b]pyridine

Structural FeatureFunctional RoleMedicinal Chemistry Impact
N1 NitrogenHydrogen bond acceptorFacilitates interactions with serine/threonine kinases via hinge region binding
N3-H (1H tautomer)Hydrogen bond donorCritical for binding to catalytic residues in enzymes (e.g., DprE1 in M. tuberculosis)
C2 PositionSusceptible to electrophilic substitution; accommodates aryl/alkyl groupsModulates selectivity (e.g., AT1 receptor antagonism with 2-aryl groups) [2]
C5/C7 PositionsElectron-deficient carbons; tolerate halogen, methyl, or methoxy substituentsEnhances membrane permeability; influences metabolic stability and target engagement [3]
Purine-like topologyBioisosterism with adenine/guanineEnables disruption of nucleotide-dependent processes (e.g., kinase/transferase inhibition)

Regiochemical complexity significantly influences biological activity. Alkylation reactions can yield N1-, N3-, or N4-regioisomers depending on reaction conditions and substituents, as demonstrated in crystallographic studies of alkylated derivatives [5]. For example, phase-transfer catalyzed alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine generates N3- and N4-regioisomers, while ethyl bromoacetate yields additional N1-substituted products. X-ray diffraction analyses confirm that alkylation at N3 preserves the hydrogen-bonding capacity of the pyridine nitrogen (N4), whereas N1-alkylation blocks a key donor site [5]. This regioselectivity directly impacts molecular recognition profiles, necessitating precise synthetic control for optimal target engagement.

Computational analyses, including density functional theory (DFT) and Hirshfeld surface mapping, further elucidate how substituents influence electron density distribution and intermolecular interactions. For instance, electron-donating groups (e.g., methyl or methoxy) at C5 or C7 increase electron density at N4, enhancing hydrogen-bond acceptor strength, while electron-withdrawing groups (e.g., nitro) amplify electrophilicity at C6, facilitating covalent interactions with nucleophilic residues [1] [5].

Key Pharmacological Targets of Imidazo[4,5-b]pyridine Derivatives

Derivatives of imidazo[4,5-b]pyridine exhibit pronounced activity against an array of high-value therapeutic targets, leveraging their adaptable scaffold for selective molecular interactions.

Angiotensin II Type 1 (AT1) Receptor Antagonism: The 2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine moiety is integral to potent nonpeptide AT1 receptor antagonists like [¹¹C]L-159,884. This derivative demonstrates exceptional affinity (inhibitory concentration = 0.08 nanomolar) by positioning the ethyl and dimethyl groups within a hydrophobic subpocket of the receptor, while the biphenylsulfonamide tail engages in ionic interactions. Positron emission tomography (PET) studies confirm specific binding in renal cortex and adrenal glands, with pharmacokinetic properties suitable for in vivo imaging [2]. Blockade studies using L-159,282 (1 milligram per kilogram) validate target specificity, reducing radioligand uptake by >50% in AT1-rich tissues [2].

Kinase Inhibition: The scaffold serves as a cornerstone for dual Aurora kinase/FMS-like tyrosine kinase 3 (FLT3) inhibitors, crucial in oncology. Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) exemplifies this application, exhibiting low-nanomolar binding affinity for Aurora-A (equilibrium dissociation constant = 7.5 nanomolar), Aurora-B (equilibrium dissociation constant = 48 nanomolar), and FLT3 (equilibrium dissociation constant = 6.2 nanomolar), including mutant isoforms FLT3-ITD (equilibrium dissociation constant = 38 nanomolar) and FLT3(D835Y) (equilibrium dissociation constant = 14 nanomolar) [3]. The 2-(1,3-dimethylpyrazolyl) group occupies the adenine-binding pocket, forming critical hydrogen bonds with the hinge region, while the 4-chlorobenzylpiperazine extends into a hydrophobic selectivity pocket. Oral administration of 27e achieves robust tumor growth inhibition in FLT3-ITD-positive acute myeloid leukemia xenograft models (MV4–11), correlating with suppression of phospho-histone H3 (Aurora substrate) and phospho-FLT3 [3].

Antimicrobial Targets: Derivatives functionalized with nitrophenoxy or halogenated aryl groups exhibit potent activity against Mycobacterium tuberculosis and Gram-positive bacteria. Compounds like 5g (minimum inhibitory concentration = 0.5 micromolar against M. tuberculosis H37Rv) target decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), forming a covalent adduct with cysteine 387 [4]. Molecular docking confirms that the 6-(4-nitrophenoxy) group positions the nitro moiety for nitro-reduction to a reactive nitroso intermediate, enabling covalent bond formation [4]. Additionally, 6-bromo-2-phenyl-N3-benzyl derivatives demonstrate activity against Bacillus cereus by inhibiting dihydrofolate reductase, as evidenced by computational docking into the nicotinamide adenine dinucleotide phosphate (NADPH) binding site [5].

Inflammatory Pathway Modulation: Novel derivatives are being explored as interleukin-12 (IL-12) and interleukin-23 (IL-23) pathway inhibitors for autoimmune disorders. Patent applications disclose 2,5,7-trisubstituted imidazo[4,5-b]pyridines that disrupt cytokine signaling by binding to shared IL-12/IL-23 receptor subunits, though structural details remain proprietary [6].

Table 2: Pharmacological Targets and Structure-Activity Relationships of Key Derivatives

Therapeutic AreaTargetExemplary CompoundKey Structural FeaturesPotency
CardiovascularAT1 Receptor[¹¹C]L-159,8842-Ethyl-5,7-dimethyl core; biphenylsulfonamideInhibitory concentration = 0.08 nanomolar [2]
OncologyAurora-A/FLT3 Kinases27e (dual inhibitor)6-Chloro; 4-(4-Cl-benzyl)piperazine; 2-(1,3-dimethylpyrazole)Aurora-A equilibrium dissociation constant = 7.5 nanomolar [3]
Anti-tubercularDprE1 Enzyme5g (6-(4-nitrophenoxy)-2-aryl derivative)6-(4-Nitrophenoxy); electron-deficient C2-arylMinimum inhibitory concentration = 0.5 micromolar [4]
Anti-bacterial (Gram-positive)Dihydrofolate Reductase6-Bromo-2-phenyl-N3-benzylN3-Benzyl; 6-bromo; 2-phenylModerate activity vs. Bacillus cereus [5]
Autoimmune DisordersIL-12/IL-23 ReceptorUndisclosed 2,5,7-trisubstituted derivativesProprietary substitutions at C2, C5, C7Patent claims inhibition of cytokine signaling [6]

The versatility of this scaffold arises from its capacity to accommodate diverse substituents that fine-tune target selectivity. For instance:

  • Halogenation (Cl/Br at C6) enhances kinase affinity by forming halogen bonds with carbonyl oxygen atoms in the hinge region [3].
  • N-Alkylation shifts selectivity toward bacterial targets by increasing lipophilicity and membrane penetration [5].
  • Extended aromatic systems at C2 (e.g., biphenyls) improve GPCR (e.g., AT1) binding through π-stacking with phenylalanine residues [2].

These structure-activity relationships underscore the imidazo[4,5-b]pyridine scaffold’s centrality in modern medicinal chemistry, enabling rational design across therapeutic domains.

Properties

CAS Number

133240-06-9

Product Name

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

IUPAC Name

2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)

InChI Key

XWWJWZJOSWSJQV-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1)C(=CC(=N2)C)C

Synonyms

5,7-Dimethyl-2-ethylimidazo[4,5-b]pyridine;

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.